Hsd17B13-IN-76
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Overview
Description
Hsd17B13-IN-76 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver. This enzyme has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making this compound a promising candidate for the treatment of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-76 involves a series of chemical reactions that typically include the formation of key intermediates followed by their conversion into the final product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common steps in the synthesis may include:
Formation of Intermediates: This involves the use of various reagents and catalysts to form key intermediates.
Coupling Reactions: These reactions are used to link different intermediates together.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-76 can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Hsd17B13-IN-76 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of HSD17B13 in lipid metabolism.
Biology: It is used to investigate the biological pathways involving HSD17B13 and its impact on liver function.
Medicine: It has potential therapeutic applications in the treatment of NAFLD and NASH.
Industry: It may be used in the development of new drugs targeting liver diseases.
Mechanism of Action
Hsd17B13-IN-76 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver, and its inhibition can reduce the accumulation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways that regulate lipid metabolism .
Comparison with Similar Compounds
Hsd17B13-IN-76 can be compared with other inhibitors of HSD17B13, such as BI-3231. While both compounds target the same enzyme, this compound may have unique properties that make it more effective or selective in certain contexts. Other similar compounds include various small molecule inhibitors that have been developed to target HSD17B13 .
List of Similar Compounds
BI-3231: A potent and selective inhibitor of HSD17B13.
Other Small Molecule Inhibitors: Various other compounds that inhibit HSD17B13.
Properties
Molecular Formula |
C26H27F3N2O5S2 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
4-[[2-[2,3-difluoro-4-(4-propan-2-ylcyclohexyl)phenyl]-1,3-thiazol-4-yl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C26H27F3N2O5S2/c1-13(2)14-4-6-15(7-5-14)16-8-9-17(24(29)23(16)28)25-30-22(12-37-25)38(34,35)31-20-11-19(27)18(26(32)33)10-21(20)36-3/h8-15,31H,4-7H2,1-3H3,(H,32,33) |
InChI Key |
MJTHFFUZDIBGST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C2=C(C(=C(C=C2)C3=NC(=CS3)S(=O)(=O)NC4=C(C=C(C(=C4)F)C(=O)O)OC)F)F |
Origin of Product |
United States |
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